molecular formula C11H18N2O2 B15207373 4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one

4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one

Cat. No.: B15207373
M. Wt: 210.27 g/mol
InChI Key: XTUOBRFPGVGJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl ring substituted with hydroxy and trimethyl groups, and a pyrazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one typically involves the following steps:

    Formation of the Cyclopentyl Intermediate: The starting material, 2,2,3-trimethylcyclopentanone, undergoes a hydroxylation reaction to introduce the hydroxy group at the 3-position. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst like acetic acid.

    Formation of the Pyrazolone Ring: The hydroxylated cyclopentyl intermediate is then reacted with hydrazine hydrate to form the pyrazolone ring. This reaction is typically carried out under reflux conditions in an appropriate solvent such as ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyrazolone ring can be reduced to a pyrazolidine ring using reducing agents like sodium borohydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-(3-Oxo-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one.

    Reduction: Formation of 4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazolidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: It is studied for its potential use in the synthesis of novel polymers and materials with unique properties.

    Biological Research: The compound is used as a probe to study various biochemical pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and the pyrazolone ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazolidine: A reduced form of the compound with similar structural features but different reactivity.

    4-(3-Oxo-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one: An oxidized form with distinct chemical properties.

Uniqueness

4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one is unique due to the presence of both a hydroxy-substituted cyclopentyl ring and a pyrazolone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

4-(3-hydroxy-2,2,3-trimethylcyclopentyl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C11H18N2O2/c1-10(2)8(4-5-11(10,3)15)7-6-12-13-9(7)14/h6,8,15H,4-5H2,1-3H3,(H2,12,13,14)

InChI Key

XTUOBRFPGVGJMS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC1(C)O)C2=CNNC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.